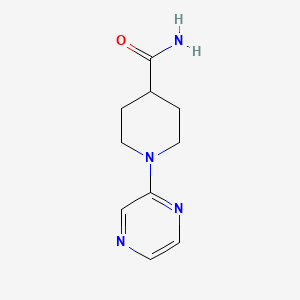

1-Pyrazin-2-ylpiperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Pyrazin-2-ylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C10H14N4O and its molecular weight is 206.249. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis Techniques : The compound 1-Pyrazin-2-ylpiperidine-4-carboxamide and its analogues have been synthesized through various methods. For instance, a process involving SNAr, borylation, C–C cross couplings, hydrolysis, amide bond formation, cyclisation, halogenation, and alkylation from readily available materials has been reported, signifying the compound's role in drug discovery programs (Howells et al., 2022). Additionally, the synthesis of pyrazinamide analogues, closely related to this compound, involves reactions of pyrazine-2-carboxylic acids with thionyl chloride to yield corresponding acyl chlorides, which are then treated with amines to give pyrazine-2-carboxamides (Wati et al., 2020).

Spectral and Physical Characterization : The compound and its derivatives have been characterized using various techniques. For example, FTIR and electronic spectra studies have been conducted on pyrazine-2-carboxylic acid derivative complexes, revealing absorption shifts and coordination between elements like Cu and Co (Nzikayel et al., 2017). Furthermore, DFT calculations of target molecules derived from pyrazin-2-ylpiperidine-4-carboxamide have been used to observe various reactivity parameters and electronic properties, indicating the compound's potential in electronic and optical applications (Ahmad et al., 2021).

Antimycobacterial and Antifungal Properties : Several studies highlight the antimycobacterial and antifungal properties of derivatives of pyrazine-2-carboxamide. Compounds related to pyrazinamide, such as N-substituted 6-amino-5-cyanopyrazine-2-carboxamides, have shown antimycobacterial activity comparable to pyrazinamide against Mycobacterium tuberculosis. Some derivatives also exhibit activity against strains that are unsusceptible to PZA, such as Mycobacterium kansasii and Mycobacterium avium (Zítko et al., 2011).

Synthesis of Novel Derivatives and Biological Evaluation : Research efforts have been directed towards synthesizing novel derivatives of pyrazin-2-ylpiperidine-4-carboxamide and evaluating their biological activities. For example, novel Linezolid-like analogues were synthesized, and their structures were confirmed using various spectral techniques. These compounds were screened for antimicrobial and antifungal activity, revealing promising broad-spectrum compounds (Rajurkar & Pund, 2014).

Enzyme Inhibitor Activity : Compounds derived from this compound have been evaluated for their enzyme inhibitor activity. A study on pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines revealed that the synthesized compounds exhibited varying degrees of acetyl and butyl cholinesterase (AChE and BuChE) inhibitor activity. This suggests the potential application of these compounds in treating conditions associated with enzyme malfunction (Elumalai et al., 2014).

Mécanisme D'action

Target of Action

It’s worth noting that pyrazinamide, a compound with a similar structure, is known to be highly specific and active only againstMycobacterium tuberculosis .

Mode of Action

It’s worth noting that pyrazinamide, a structurally similar compound, is known to enter the bacterium passively and is metabolized within the cytoplasm to pyrazinoic acid, the active form of the drug .

Result of Action

A series of novel substituted-n-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Propriétés

IUPAC Name |

1-pyrazin-2-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O/c11-10(15)8-1-5-14(6-2-8)9-7-12-3-4-13-9/h3-4,7-8H,1-2,5-6H2,(H2,11,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXYVXFBTXLXRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-iodo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3002165.png)

![N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3002166.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxylate](/img/structure/B3002167.png)

![2-(4-chlorophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3002169.png)

![8-(2-chloroethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002170.png)

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B3002173.png)

![(2R,3S,4R,5S)-2-[(2S,3S,4R,5S,6S)-2-[(1R,2S,3Ar,5'S,5aR,5bR,9R,11aS,11bR,13aR,13bS)-1,5',11a,13a-tetramethylspiro[3a,4,5,5a,5b,6,8,9,10,11,11b,12,13,13b-tetradecahydro-1H-phenanthro[2,1-e][1]benzofuran-2,2'-oxane]-9-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B3002179.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B3002186.png)